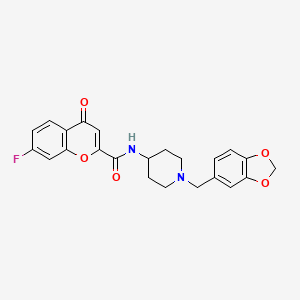

7-Fluorochromone-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21FN2O5 |

|---|---|

Molekulargewicht |

424.4 g/mol |

IUPAC-Name |

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-fluoro-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H21FN2O5/c24-15-2-3-17-18(27)11-22(31-20(17)10-15)23(28)25-16-5-7-26(8-6-16)12-14-1-4-19-21(9-14)30-13-29-19/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) |

InChI-Schlüssel |

FVFURMJFTAJXRH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)F)CC4=CC5=C(C=C4)OCO5 |

Herkunft des Produkts |

United States |

The Significance of the Chromone Scaffold in Medicinal Chemistry Research

The chromone (B188151), or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound that is widely recognized as a "privileged structure" in medicinal chemistry. core.ac.uknih.govresearchgate.netijrpc.com This designation stems from its recurring presence in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of pharmacological activities. nih.govderpharmachemica.com The rigid, bicyclic nature of the chromone core provides a versatile template for structural modifications, allowing chemists to synthesize extensive libraries of compounds with diverse biological profiles.

The inherent chemical stability and synthetic accessibility of the chromone nucleus have made it an attractive starting point for drug discovery programs. nih.gov Researchers have successfully developed chromone derivatives with a range of biological activities, including but not limited to:

Anticancer: Targeting various cancer cell lines and molecular pathways. nih.gov

Anti-inflammatory: Exhibiting potential in mitigating inflammatory processes. nih.govderpharmachemica.com

Antimicrobial: Showing activity against bacteria and fungi.

Antiviral: Including inhibitory potential against HIV. nih.gov

Neuroprotective: Offering potential in the context of neurodegenerative diseases. nih.gov

This broad utility underscores the chromone scaffold's importance as a foundational element in the design and development of novel therapeutic agents.

An Overview of Chromone 2 Carboxamide Derivatives in Drug Discovery

Building upon the versatile chromone (B188151) scaffold, researchers have extensively explored the synthesis and biological evaluation of chromone-2-carboxamide derivatives. The introduction of the carboxamide functional group at the 2-position of the chromone ring provides a key vector for further chemical modification, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

Academic investigations have revealed that chromone-2-carboxamide derivatives possess a wide array of biological activities, demonstrating their potential across various therapeutic areas. These derivatives have been designed and synthesized to target specific enzymes, receptors, and cellular pathways implicated in disease.

Table 1: Selected Biological Activities of Chromone-2-carboxamide Derivatives

| Derivative Class | Biological Target/Activity | Research Focus |

| N-(benzyloxy)-6-fluoro-chromone-2-carboxamides | Cyclooxygenase-2 (COX-2) | Analgesic and Anti-inflammatory Agents derpharmachemica.com |

| Various substituted chromone-2-carboxamides | Pseudomonas aeruginosa Biofilm Formation | Anti-biofilm Agents nih.govmdpi.com |

| 6-Fluoro-chromone-2-carboxamides | MCF-7 Cancer Cell Line | Cytotoxic Agents nih.gov |

| Chromone-2-carboxamides | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Antagonists for Obesity and CNS disorders researchgate.netacs.org |

| Chromone-2-carboxamides | Acetylcholinesterase (AChE) | Anti-Alzheimer's Agents nih.gov |

These examples highlight the chemical tractability of the chromone-2-carboxamide core and its capacity to serve as a template for the development of potent and selective modulators of biological function.

The Rationale for Academic Investigations of 7 Fluorochromone 2 Carboxamide and Its Analogues

Established Synthetic Pathways for Chromone-2-carboxamide Derivatives

The synthesis of the chromone-2-carboxamide scaffold is typically achieved through well-documented routes that form the heterocyclic core and subsequently introduce the carboxamide function. These methods are broadly applicable and form the basis for producing a wide array of derivatives.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions are a cornerstone for the formation of the chromone ring system. A prevalent and efficient method involves the Claisen condensation of a substituted 2'-hydroxyacetophenone (B8834) with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium ethoxide. rsc.org This reaction proceeds through an enolate intermediate of the acetophenone, which attacks the diethyl oxalate. A subsequent intramolecular cyclization under acidic conditions affords the ethyl chromone-2-carboxylate derivative. rsc.org The yields for this initial step are often reported in the range of 70-80%. rsc.org

Another classical approach is the Baker-Venkataraman rearrangement. mdpi.com This method involves the O-acylation of a 2'-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. mdpi.com This diketone then undergoes acid-catalyzed cyclization to yield the chromone ring. While versatile, for the direct synthesis of 2-carboxamide (B11827560) precursors, the Claisen condensation with diethyl oxalate is often more direct. rsc.org

The choice of base and reaction conditions can be critical. Potassium carbonate has also been used to catalyze the intramolecular cyclization of diketone intermediates to form the chromone ring, sometimes using water as an environmentally benign solvent. mdpi.com

Table 1: Comparison of Selected Base-Catalyzed Methods for Chromone Ring Formation

| Method | Key Reagents | Intermediate | Typical Yield | Reference |

|---|---|---|---|---|

| Claisen Condensation | 2'-Hydroxyacetophenone, Diethyl Oxalate, Sodium Ethoxide, HCl | Ethyl chromone-2-carboxylate | 70-80% | rsc.orgrsc.org |

| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenone, Acylating Agent, Base (e.g., KOH), Acid | 1,3-Diketone | Varies | mdpi.com |

| K2CO3-Catalyzed Cyclization | 1,3-Diketone Precursor, K2CO3 | Chromone | >60% | mdpi.com |

Multi-step Synthetic Strategies

The most common and versatile strategy for obtaining chromone-2-carboxamides is a multi-step sequence. rsc.orgrsc.org This approach provides a high degree of control and allows for the synthesis of diverse libraries of compounds. The general pathway is as follows:

Ester Formation : The synthesis begins with the aforementioned Claisen condensation to produce an ethyl or methyl chromone-2-carboxylate. rsc.org

Ester Hydrolysis : The resulting ester is then hydrolyzed to the corresponding chromone-2-carboxylic acid. rsc.org This step is typically performed under basic conditions (e.g., using sodium hydrogen carbonate or sodium hydroxide) followed by an acidic work-up, and it often proceeds with high to quantitative yields (80-90%). rsc.orgrsc.org

Amidation : The final step is the formation of the amide bond. The chromone-2-carboxylic acid is coupled with ammonia (B1221849) or a desired primary/secondary amine. nih.govacgpubs.org This reaction requires the activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), or by using modern peptide coupling agents. nih.gov Common coupling agents include phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or carbodiimide-based reagents like EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often with an additive like DMAP (4-(Dimethylamino)pyridine). rsc.orgacgpubs.org Yields for the amidation step are typically moderate, around 60-75%. rsc.org

Fluorination Strategies for the Chromone Nucleus Synthesis

Introducing a fluorine atom onto the benzene (B151609) ring of the chromone nucleus, specifically at the 7-position, is most effectively and regioselectively achieved by starting the synthesis with an already fluorinated precursor. mdpi.com While methods exist for the direct fluorination of the chromone scaffold, such as using elemental fluorine or N-fluorobenzenesulfonimide (NFSI), these typically result in fluorination at the C3 position of the pyrone ring. nih.govtandfonline.com

Regioselective Fluorination Techniques

The principal strategy for ensuring the regioselective placement of a fluorine atom at the 7-position is to use a starting material where the fluorine is already in the correct position on the aromatic ring. For the synthesis of 7-fluorochromone derivatives, the key starting material is 2'-hydroxy-4'-fluoroacetophenone . sigmaaldrich.comscilit.com This precursor dictates the final position of the fluorine atom, circumventing the challenges and potential lack of selectivity associated with late-stage electrophilic or nucleophilic aromatic substitution on the complex chromone ring system. The synthesis of this fluorinated precursor itself is therefore a critical step, often starting from commercially available materials like 2,4-difluoroaniline (B146603) or 3-fluorophenol. scilit.comgoogle.com

Synthesis of this compound Specific Precursors

The synthesis of the title compound, this compound, is a direct application of the multi-step strategy using a fluorinated starting material. The key intermediate in this pathway is 7-Fluorochromone-2-carboxylic acid (CAS 128942-39-2). researchgate.netacs.orgsigmaaldrich.com

The synthesis proceeds as follows:

Condensation : 2'-Hydroxy-4'-fluoroacetophenone is reacted with diethyl oxalate in the presence of sodium ethoxide. Subsequent acid-catalyzed cyclization yields ethyl 7-fluorochromone-2-carboxylate. This step establishes the complete fluorinated chromone ester backbone.

Hydrolysis : The ethyl ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to give 7-fluorochromone-2-carboxylic acid in high purity.

Amidation : The resulting carboxylic acid is then converted to the primary amide, this compound. This is achieved by first activating the carboxylic acid, for example by forming the acyl chloride, and then reacting it with a source of ammonia.

Table 2: Synthetic Pathway to this compound

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2'-Hydroxy-4'-fluoroacetophenone | Diethyl oxalate, Sodium ethoxide, HCl | Ethyl 7-fluorochromone-2-carboxylate | rsc.org |

| 2 | Ethyl 7-fluorochromone-2-carboxylate | NaOH or NaHCO3, then HCl | 7-Fluorochromone-2-carboxylic acid | rsc.orgrsc.org |

| 3 | 7-Fluorochromone-2-carboxylic acid | 1. SOCl2 or PCl5 2. NH3 or NH4OH | This compound | nih.gov |

Derivatization and Structural Modification of the Carboxamide Moiety

The carboxamide group of this compound serves as a versatile handle for structural modification, allowing for the creation of extensive libraries of N-substituted analogues. The synthetic approach is a direct extension of the multi-step pathway described previously.

Instead of reacting the activated 7-fluorochromone-2-carboxylic acid with ammonia, it is reacted with a diverse range of primary or secondary amines. acgpubs.org This amidation reaction, typically facilitated by standard peptide coupling reagents like EDC.HCl/DMAP or PyBOP, provides access to a wide variety of derivatives. rsc.orgacgpubs.org Researchers have successfully synthesized libraries by coupling the carboxylic acid with various substituted anilines, aliphatic amines, and heterocyclic amines such as piperidine (B6355638) and piperazine (B1678402) derivatives. acgpubs.orgacs.orgdntb.gov.ua This strategy is central to structure-activity relationship (SAR) studies, where modifications at the amide nitrogen are explored to modulate chemical properties. acs.org

Table 3: Examples of N-Substituted Derivatives from 7-Fluorochromone-2-carboxylic acid

| Amine Reagent | Coupling Agent | Resulting Moiety | Reference |

|---|---|---|---|

| Aniline | PyBOP | N-phenyl carboxamide | rsc.org |

| Substituted Phenylpiperazines | EDC.HCl, DMAP | N-(phenylpiperazinyl) carboxamide | acgpubs.org |

| 4-Amino-N-Boc-piperidine | EDC.HCl, DMAP | N-(piperidinyl) carboxamide (after deprotection) | acgpubs.org |

| 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine | Not specified | N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl] carboxamide | nih.gov |

Amide Side Chain Diversification

The primary strategy for diversifying the this compound scaffold is through the modification of the amide side chain. This is typically achieved by coupling 7-Fluorochromone-2-carboxylic acid with a diverse array of primary or secondary amines. This synthetic flexibility allows for the fine-tuning of physicochemical properties and biological activity.

The synthesis commences with the formation of the core, 7-Fluorochromone-2-carboxylic acid. This key intermediate serves as the starting point for creating a library of amide derivatives. sigmaaldrich.com The carboxylic acid is then activated to facilitate amide bond formation. Standard coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), are commonly used to react the acid with a selected amine.

Research into melanin-concentrating hormone receptor 1 (MCHR1) antagonists has led to the extensive exploration of this chemical space. acs.org Optimization studies have produced a variety of analogues by introducing different cyclic and acyclic amine moieties. acs.org For instance, the reaction of 7-Fluorochromone-2-carboxylic acid with aminopiperidine-based side chains has been a fruitful avenue. sigmaaldrich.com This led to the identification of N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-fluoro-4-oxochromene-2-carboxamide, a potent MCHR1 antagonist. acs.orgresearchgate.netnih.gov

Structure-activity relationship (SAR) studies have revealed that the nature of the amide side chain significantly influences biological outcomes. In one study on chromone carboxamide derivatives, the presence of a propyl group on the amide nitrogen was found to increase activity. nih.gov Another study focusing on cytotoxic agents synthesized a series of 21 chromone carboxamide derivatives, highlighting that groups like propyl and 3-ethylphenyl on the amide side chain positively impacted cytotoxicity. researchgate.net Conversely, the introduction of hydrophilic groups on the side chain was shown to enhance anti-inflammatory activity by inhibiting 5-lipoxygenase. nih.govresearchgate.net

The yields for these coupling reactions are generally moderate to good, as demonstrated in the synthesis of various N-substituted 4-oxo-4H-chromene-2-carboxamides. nih.gov

Table 1: Examples of N-Substituted Chromone-2-Carboxamide Derivatives and Synthetic Yields

| Amine Substituent (R) | Resulting Compound Name | Yield (%) | Reference |

| Cyclohexyl | N-Cyclohexyl-4-oxo-4H–chromene-2-carboxamide | 60 | nih.gov |

| Phenyl | N-Phenyl-4-oxo-4H–chromene–2-carboxamide | 81 | nih.gov |

| 4-Chlorophenyl | N-(4-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | 50 | nih.gov |

| 4-(Methylsulfonyl)phenyl | N-(4-(Methylsulfonyl)phenyl)-4-oxo-4H-chromene-2-carboxamide | 54 | nih.gov |

Thiosemicarbazone Derivatization

Thiosemicarbazones represent another important class of derivatives, often synthesized to explore new biological activities by combining the chromone pharmacophore with the thiosemicarbazone moiety. researchgate.net This derivatization typically involves the condensation reaction between a carbonyl compound (an aldehyde or ketone) and a thiosemicarbazide (B42300).

In the context of the 7-fluorochromone scaffold, this requires a precursor such as 7-fluoro-4-oxo-4H-chromene-2-carbaldehyde. This aldehyde can be synthesized from the corresponding 2-methylchromone (B1594121) via oxidation or other established methods. The aldehyde then undergoes a condensation reaction with a selected thiosemicarbazide or a substituted thiosemicarbazide under mild, often acidic, conditions to yield the target 7-fluorochromone-based thiosemicarbazone.

A recent study detailed the synthesis of a series of novel chromone-based thiosemicarbazone derivatives (3a-t) and evaluated them as α-glucosidase inhibitors. researchgate.net The findings showed that these compounds exhibited potent inhibitory activity, with IC₅₀ values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM. researchgate.net This molecular hybridization strategy, which combines two or more pharmacophoric units into a single molecule, is a key approach in modern drug design. researchgate.net The structural diversity in the synthesized thiosemicarbazones was achieved by using various substituted thiosemicarbazides, allowing for an investigation into how different substituents on the thiosemicarbazone moiety affect inhibitory potency. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Chromone-Based Thiosemicarbazone Derivatives

| Compound | Substituent on Thiosemicarbazone | IC₅₀ (µM) | Reference |

| 3k | Not Specified | 6.40 ± 0.15 | researchgate.net |

| Series Range | Various | 6.40 - 62.81 | researchgate.net |

Hydrazone Derivatization

The synthesis of hydrazone derivatives from the 7-fluorochromone scaffold follows a similar pathway to that of thiosemicarbazones, involving the condensation of a carbonyl-containing chromone with a hydrazine (B178648) derivative. Hydrazones are formed when aldehydes or ketones react with hydrazines, such as hydrazine hydrate (B1144303) or substituted hydrazines like phenylhydrazine. nih.gov

The key starting material is again a chromone with a carbonyl group, most commonly 7-fluoro-4-oxo-4H-chromene-2-carbaldehyde. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N-NH- linkage of the hydrazone. nih.gov

While the direct synthesis of hydrazones from this compound itself is not a standard route, the conversion of the related 7-fluorochromone-2-carbaldehyde provides a versatile method for creating a wide array of analogues. By employing various substituted hydrazines, a library of 7-fluorochromone-2-carbaldehyde hydrazones can be generated. This allows for the introduction of different aryl, alkyl, or heterocyclic groups, enabling a systematic exploration of structure-activity relationships for various biological targets. For example, the reaction of a chromone aldehyde with a hydrazide can lead directly to the corresponding hydrazone derivative. semanticscholar.org This synthetic accessibility makes hydrazone formation a valuable strategy for diversifying the 7-fluorochromone scaffold in medicinal chemistry research.

Positional and Substituent Effects on Biological Activity

The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on both the core chromone ring system and its side chains. nih.gov Researchers have found that even minor chemical alterations can lead to substantial changes in potency and selectivity.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. niscpr.res.inresearchgate.net In the context of chromone-2-carboxamide derivatives, the placement of a fluorine atom at the C7 position of the chromone nucleus has been identified as a key modification. acs.orgacs.org

The potent electron-withdrawing nature of fluorine can significantly alter the electronic environment of the chromone ring and adjacent functional groups. u-tokyo.ac.jp This modification can modulate properties such as pKa and the hydrogen-bonding capacity of nearby atoms. u-tokyo.ac.jp Furthermore, fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes, and enhance metabolic stability by blocking potential sites of metabolic oxidation. niscpr.res.inresearchgate.netu-tokyo.ac.jp

Studies on various chromone derivatives have consistently shown that halogenation, particularly with fluorine, often leads to increased biological activity. acs.orgmdpi.com For instance, research on chromone carboxamide derivatives revealed that a 6-fluoro substituent on the chromone nucleus had a positive impact on cytotoxic activity against cancer cell lines. researchgate.net While this finding is for the 6-position, it underscores the general principle that fluorination of the benzene ring of the chromone scaffold is a beneficial strategy for enhancing potency. The selection of the 7-position for fluorine in the parent compound was the result of optimization studies aimed at improving affinity, functional potency, and pharmacokinetic profiles for specific targets like the melanin-concentrating hormone receptor 1 (MCHr1). acs.orgresearchgate.net

The amide side chain at the C2 position of the chromone core offers a versatile point for modification to fine-tune the biological activity of the derivatives. The structure of this side chain plays a critical role in how the molecule interacts with its biological target.

SAR studies have demonstrated that alterations to the amide side chain are well-tolerated and can be used to optimize potency. nih.gov For example, in a series of chromone carboxamides, the presence of a propyl group on the amide side chain was shown to have a positive impact on cytotoxic activity. researchgate.net Similarly, attaching a 3-ethylphenyl group to the amide also enhanced this activity. researchgate.net

In the development of MCHr1 antagonists, a series based on the this compound scaffold was optimized. acs.orgacs.org The parent compound, N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-fluoro-4-oxochromene-2-carboxamide, features a complex piperidine-based amide side chain. nih.gov Docking studies of similar chromone derivatives have shown that such side chains can extend into solvent-exposed areas of the target's binding pocket, explaining why various modifications are tolerated. nih.gov This flexibility allows for the introduction of different groups to improve properties without disrupting the core binding interactions. For instance, replacing ester groups with amides has been shown to enhance both stability and activity in related thiochromone (B8434766) series. rsc.org

The table below summarizes the effects of various substitutions on the biological activity of chromone-2-carboxamide derivatives based on reported research.

| Compound Series | Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Chromone Carboxamides | Chromone Nucleus (C6) | Fluorine | Positive impact on cytotoxic activity | researchgate.net |

| Chromone Carboxamides | Amide Side Chain | Propyl group | Positive impact on cytotoxic activity | researchgate.net |

| Chromone Carboxamides | Amide Side Chain | 3-Ethylphenyl group | Positive impact on cytotoxic activity | researchgate.net |

| Chromone-Tetrazoles | Chromone Nucleus | Fluorine or Iodine | Increased antibacterial activity | mdpi.com |

| Thiochromones | Linker | Replacement of ester with amide | Enhanced stability and activity | rsc.org |

Beyond the C7-fluorine, other functional groups play specific roles in defining the SAR of chromone derivatives. Functional groups are the primary sites of chemical reactivity and interaction within a molecule. solubilityofthings.comashp.org

Halogens: As noted, halogens other than fluorine, such as chlorine and iodine, can also enhance biological activity. acs.orgmdpi.com For example, iodinated chromone-tetrazoles showed antibacterial activity where their non-halogenated counterparts did not. mdpi.com In some series, derivatives with chloro and methyl groups were found to be less active than their fluorinated analogs, highlighting the unique and often superior contribution of fluorine. nih.gov

Hydroxyl Group (-OH): The hydroxyl group is a hydrogen bond donor and can significantly impact a molecule's solubility and binding interactions. solubilityofthings.comashp.org In some chromanone series, C5- and C7-hydroxyl groups were found to be essential for antibacterial activity. acs.org The introduction of a chiral hydroxyl group on the side chain of certain chromone derivatives was found to form a water-mediated hydrogen bond with specific amino acid residues (like Asn93) in its target protein, contributing to binding affinity. nih.gov

Carbonyl Group (C=O): The carbonyl group at the C4 position of the chromone ring is a key feature. It acts as a hydrogen bond acceptor and is crucial for the planarity and electronic properties of the scaffold. Its presence is considered essential for the core binding of many chromone-based compounds to their targets. nih.gov

Impact of Amide Side Chain Modifications

Ligand Efficiency and Structure Optimization Strategies

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. uniroma1.it Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom, providing a way to compare the quality of different chemical series. uniroma1.itwikipedia.org It helps identify compounds that have the best potential for optimization into viable drug candidates. uniroma1.it

The calculation for Ligand Efficiency is given by the formula: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding (which can be derived from binding constants like Kᵢ or IC₅₀) and N is the number of non-hydrogen atoms. wikipedia.org

A higher LE value indicates that a compound achieves its potency with a more "efficient" use of its atoms, which is often a desirable trait for a lead compound. During the optimization process, medicinal chemists aim to increase potency without excessively increasing molecular weight, thereby maintaining or improving ligand efficiency. uniroma1.it

For chromone carboxamide derivatives, SAR studies revealed that while some modifications increased potency, they also increased molecular weight. By calculating LE, researchers can make more informed decisions. For instance, hydrophilic chromone carboxamide derivatives showed greater 5-lipoxygenase inhibition, and their ligand efficiency values were deemed suitable for further structure optimization. researchgate.net The goal is to identify lead compounds, like specific this compound derivatives, that possess a high LE, indicating a promising starting point for developing a drug that balances potency with favorable physicochemical properties. researchgate.netnih.gov

The table below provides a hypothetical comparison to illustrate how ligand efficiency can be used to evaluate compounds.

| Compound | IC₅₀ (nM) | Heavy Atoms (N) | Ligand Efficiency (LE) |

|---|---|---|---|

| Compound A | 50 | 25 | 0.40 |

| Compound B | 10 | 38 | 0.29 |

| Compound C | 100 | 22 | 0.42 |

Note: LE is calculated using the approximation LE ≈ 1.4 * (-logIC₅₀) / N. This table is for illustrative purposes.

Computational and Theoretical Insights into this compound

The exploration of novel therapeutic agents is increasingly driven by computational and theoretical chemistry, which provides powerful tools to predict and analyze the behavior of molecules at an atomic level. This article focuses on the application of these methods to this compound, a compound identified as a potent antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). researchgate.netnih.govguidetopharmacology.org Such computational approaches are crucial for understanding its interaction with its biological target, predicting its stability, and analyzing its intrinsic molecular properties, thereby guiding further drug discovery and optimization efforts.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Semi-empirical, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study chromone derivatives, providing insights into their geometry, electronic structure, and spectroscopic properties. researchgate.net For instance, studies on other substituted chromones have utilized DFT to analyze vibrational spectra and understand intermolecular interactions in the solid state. researchgate.net

Elucidation of Electronic Characteristics and Reactivity Profiles

The electronic characteristics of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical determinants of its reactivity and interactions with biological targets. While general studies on chromone scaffolds exist, specific data from quantum chemical calculations detailing the electronic characteristics and reactivity profile of this compound are not available in the reviewed literature. researchgate.net Such studies would be invaluable for understanding its interaction with the MCHR1 binding site and for explaining its observed biological activity.

Pharmacokinetic Prediction and Analysis (ADME)

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the development process.

Below is a table summarizing the known biological activity data for this compound.

| Compound Name | Target | Activity Type | Value |

| This compound | MCHR1 | pIC50 | 8.52 |

Data sourced from Pharos. nih.gov

Advanced Computational Methodologies for Reactivity Prediction

Advanced computational methods can offer deeper insights into chemical reactivity. Techniques such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies are often applied to series of compounds to understand their mechanism of action and to predict the activity of new analogs. researchgate.netacs.org For MCHR1 antagonists, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to other chemical series to guide optimization. researchgate.net

Host-Guest Interactions and Modulated Photoreactivity

The study of host-guest interactions, often involving macrocyclic hosts like cyclodextrins, can be crucial for improving the solubility and bioavailability of drug candidates. Furthermore, the photoreactivity of chromone derivatives is a known field of study, with some undergoing photodimerization. researchgate.net However, based on the conducted research, there is no available information in the scientific literature regarding computational or experimental studies on the host-guest interactions or the modulated photoreactivity of this compound.

Pharmacological and Biological Evaluation: in Vitro and in Silico Paradigms

Enzyme Inhibition Studies

α-Glucosidase Inhibition by 7-Fluorochromone-2-carboxamide Thiosemicarbazones

Derivatives of 7-fluorochromone, specifically thiosemicarbazones, have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govorcid.orgfigshare.comworldscientific.com The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus. patsnap.commdpi.com

In vitro studies have revealed that chromone-based thiosemicarbazones are considerably more potent inhibitors of α-glucosidase than the standard drug, acarbose (B1664774). nih.govresearchgate.net For instance, the lead compound in one study, a chromone-thiosemicarbazone derivative, exhibited an IC50 value of 0.40 ± 0.02 μM, which is approximately 2183 times more potent than acarbose (IC50 of 873.34 ± 1.67 μM). nih.gov Another study on 3-Formyl-6-isopropylchromone derived thiosemicarbazones reported IC50 values ranging from 0.11 ± 0.01 to 79.37 ± 0.71 µM, with several compounds showing higher potency than acarbose. nih.gov Similarly, a series of quinoline-thiosemicarbazone-1,2,3-triazole-acetamide derivatives were all found to be more potent than acarbose, with the most active compound displaying an IC50 of 48.4 µM, 15.5 times more potent than the standard. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Chromone (B188151) Derivatives

| Compound Class | Lead Compound IC50 (µM) | Standard (Acarbose) IC50 (µM) | Fold Increase in Potency |

|---|---|---|---|

| Chromone-based thiosemicarbazones | 0.40 ± 0.02 | 873.34 ± 1.67 | ~2183 |

| 3-Formyl-6-isopropylchromone thiosemicarbazones | 0.11 ± 0.01 | Not specified in direct comparison | - |

This table is interactive. You can sort and filter the data.

Kinetic analyses have been performed to understand how these compounds inhibit α-glucosidase. A study on a potent chromone-thiosemicarbazone derivative demonstrated that it acts as a reversible inhibitor of the enzyme. nih.govresearchgate.net Further mechanistic studies on a competitive inhibitor from another series of thiosemicarbazone derivatives indicated that it binds to the active site of the α-glucosidase enzyme. researchgate.net For a highly potent quinoline-thiosemicarbazone derivative, kinetic studies revealed a competitive mode of inhibition against α-glucosidase. nih.gov Computational modeling, including molecular docking and dynamics simulations, has been employed to further investigate the interactions, stability, and orientation of these compounds within the enzyme's active pocket. nih.govresearchgate.net

Inhibitory Potency Assessment

5-Lipoxygenase Inhibition

Chromone derivatives have also been investigated for their anti-inflammatory properties, specifically as inhibitors of 5-lipoxygenase (5-LOX). nih.govtsijournals.comtsijournals.com In a study of chromone carboxamide derivatives, it was found that hydrophilic derivatives demonstrated greater 5-lipoxygenase inhibition. researchgate.net One particular chromone carboxamide derivative showed significant in-vitro anti-inflammatory activity with 79.9 ± 6.6% inhibition of lipoxygenase. nih.gov The structure-activity relationship studies indicated that the nature of the substituent on the chromone nucleus and the amide side chain influences the anti-inflammatory activity. researchgate.net

Kinase Inhibition (e.g., EGFR, FGFR3, VEGF, Tyrosine Kinases, Protein Kinases)

The chromone scaffold is a component of molecules that have shown inhibitory activity against various kinases, which are key players in cellular signaling pathways and are often dysregulated in diseases like cancer. tsijournals.comtsijournals.com

EGFR and FGFR3: While direct studies on this compound are not specified, the broader class of chromones has been explored. For instance, some quercetin (B1663063) derivatives containing a chromone-like structure have been shown to be selective inhibitors of Src tyrosine kinase over EGFR tyrosine kinase. tsijournals.com Dysregulation of Fibroblast Growth Factor Receptors (FGFRs), including FGFR3, is implicated in various cancers. nih.govoncotarget.com FGFR3 is a receptor tyrosine kinase, and its aberrant signaling can be a therapeutic target. oncotarget.com Notably, resistance to EGFR tyrosine kinase inhibitors can sometimes involve the upregulation of FGFR2 and FGFR3 expression. nih.gov

VEGF: Benzofuran (B130515) derivatives, which share some structural similarities with chromones, have been synthesized as inhibitors of vascular endothelial growth factor (VEGF). nih.gov

Tyrosine and Protein Kinases: Chromone derivatives, in general, are recognized for their potential to inhibit protein kinases. tsijournals.comtsijournals.com

HIV-1 Protease Inhibition

The chromone core is present in various natural and synthetic compounds that exhibit a range of biological activities, including anti-HIV potential. nih.govtsijournals.com HIV-1 protease is a critical enzyme in the viral life cycle, making it a major target for antiretroviral therapy. nih.govwikipedia.orgopenaccessjournals.com While specific studies focusing on this compound as an HIV-1 protease inhibitor are not detailed in the provided results, the general class of chromone derivatives has been noted for its potential inhibitory properties against HIV. nih.govtsijournals.com The development of potent and selective HIV-1 protease inhibitors is an ongoing area of research. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Research into the effects of chromone derivatives on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's, has identified certain analogues as potent and reversible inhibitors. nih.govresearchgate.net Specifically, chromone-3-carboxamides have demonstrated tight-binding inhibition of human MAO-B. nih.gov While direct inhibitory data for this compound on MAO-B is not extensively detailed in the provided results, the broader class of chromone carboxamides has shown significant potential in this area. nih.govcore.ac.uk For instance, related compounds have exhibited Ki values in the nanomolar range, indicating strong inhibition. nih.gov

Receptor Antagonism Studies

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

This compound has been identified as an antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1). acs.orglookchem.comacs.org This receptor is involved in the regulation of energy homeostasis and food consumption. frontiersin.orgfrontiersin.org The chromone-2-carboxamide series, to which this compound belongs, was identified as having a favorable profile in preclinical studies. acs.orglookchem.comacs.org

Optimization of the chromone-2-carboxamide series led to significant improvements in binding affinity and functional potency for the MCH-R1 receptor. acs.orglookchem.comacs.org this compound itself has a reported pIC50 value of 8.5 for the human MCH-R1 receptor. guidetopharmacology.org The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50), indicating the concentration of the antagonist required to inhibit 50% of the maximal response.

Table 1: MCH-R1 Antagonist Activity of this compound

| Compound | Receptor | Parameter | Value |

|---|

While the primary focus of many studies has been on the MCH-R1 antagonistic activity of the chromone-2-carboxamide series, selectivity is a critical aspect of drug development. Research has shown that some MCH-R1 antagonists can interact with other targets, such as the hERG channel, which can lead to undesirable effects. acs.orgresearchgate.netmolaid.comresearchgate.netresearchgate.netmedchemexpress.cn Efforts have been made to identify MCH-R1 antagonists with minimal affinity for such off-targets. researchgate.net Studies on related MCH-R1 ligands have demonstrated high selectivity for MCH-R1 over other receptors like the adrenergic beta-3 receptor (ADRB3). frontiersin.org

Binding Affinity and Functional Potency

Adenosine (B11128) Receptor (A2A, A3) Ligand Binding

The interaction of this compound with adenosine receptors has also been a subject of interest. core.ac.uk Adenosine receptors, including the A2A and A3 subtypes, are implicated in various physiological processes and are considered therapeutic targets for several diseases. unipd.itnih.govnih.gov

There is limited direct evidence from the provided search results detailing the binding affinity of this compound specifically for the A2A and A3 adenosine receptors. However, the broader class of chromone derivatives has been screened for their potential as adenosine receptor ligands. core.ac.uk The development of selective ligands for these receptors is an active area of research. unipd.itnih.govmdpi.combiorxiv.org

Cellular Pathway Modulation

The biological activity of a compound is ultimately determined by its ability to modulate cellular pathways. This compound, through its interaction with receptors like MCH-R1, can influence downstream signaling cascades. The MCH-R1 receptor is known to couple to G proteins that can inhibit adenylyl cyclase and stimulate phosphoinositide hydrolysis, thereby affecting intracellular cyclic AMP (cAMP) levels and calcium flux. frontiersin.orgnih.gov

Furthermore, the inhibition of enzymes like MAO-B by related chromone derivatives can impact cellular processes by, for example, reducing the levels of reactive oxygen species (ROS). nih.gov The modulation of such fundamental cellular pathways underscores the therapeutic potential of this class of compounds.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. Some chromone derivatives have been found to initiate apoptosis through caspase-dependent pathways. researchgate.net Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. wikipedia.org They exist as inactive pro-enzymes (pro-caspases) and are activated through a proteolytic cascade. semanticscholar.org This cascade involves initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3, -6, and -7). wikipedia.orgsemanticscholar.org

In the context of chromone derivatives, studies have shown that certain compounds can induce apoptosis in cancer cell lines. For instance, some N-phenyl-chromone-2-carboxamides have demonstrated the ability to cause cell death that is partially executed by caspases. researchgate.net The process of apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. wikipedia.orgaging-us.com The extrinsic pathway is activated by the binding of extracellular death ligands to cell-surface receptors, leading to the activation of caspase-8. mdpi.com The intrinsic pathway is initiated by cellular stress and involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase-9. semanticscholar.orgaging-us.com Both pathways converge on the activation of executioner caspases, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. semanticscholar.org

Research on related compounds has indicated that the apoptotic mechanism can involve the modulation of Bcl-2 family proteins. researchgate.netfrontiersin.org This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). aging-us.comfrontiersin.org The balance between these proteins is crucial in determining a cell's fate. Some compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. researchgate.net

Table 1: Key Proteins Involved in Apoptosis Induction by Chromone Derivatives

| Protein Family | Key Members | Function in Apoptosis | Observed Effect of Related Chromones |

| Caspases | Caspase-3, Caspase-8, Caspase-9 | Execution of programmed cell death | Partial execution of cell death researchgate.net |

| Bcl-2 Family (Pro-apoptotic) | Bax | Promotes mitochondrial outer membrane permeabilization | Upregulation by some derivatives researchgate.net |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Inhibits apoptosis | Downregulation by some derivatives researchgate.net |

Cell Cycle Regulation (e.g., G0-G1, G2-M Arrest)

The cell cycle is a highly regulated process that governs cell division and proliferation. libretexts.org It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints at the G1/S and G2/M transitions ensure the fidelity of the process. libretexts.org Dysregulation of the cell cycle is a hallmark of cancer.

Certain chromone derivatives have been shown to interfere with the cell cycle, specifically by inducing cell cycle arrest at the G2/M phase. researchgate.net This arrest prevents cells from entering mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical control point that assesses for complete and accurate DNA replication before allowing the cell to divide. libretexts.orgnih.gov

Studies on various chromone-based compounds have demonstrated their ability to cause G2/M arrest in different cancer cell lines, including mammary adenocarcinoma and colon carcinoma. researchgate.netunina.it For example, specific chromone carboxamide derivatives were found to induce G2/M arrest in mammary adenocarcinoma cells. researchgate.net Similarly, other chromone derivatives bearing dithiocarbamate (B8719985) moieties caused G2/M phase arrest in mammary adenocarcinoma (MDA-MB-435S) and colon carcinoma (SW-480) cell lines. unina.it The protein kinases Cdk1 and its regulatory partner, cyclin B, are key regulators of the G2/M transition. nih.gov

Table 2: Effect of Chromone Derivatives on Cell Cycle Phases in Cancer Cell Lines

| Cell Line | Type of Cancer | Observed Cell Cycle Arrest | Reference Compound Type |

| Mammary Adenocarcinoma | Breast Cancer | G2/M Arrest | N-phenyl-chromone-2-carboxamides researchgate.net |

| MDA-MB-435S | Mammary Adenocarcinoma | G2/M Arrest | Chromone dithiocarbamate derivative unina.it |

| SW-480 | Colon Carcinoma | G2/M Arrest | Chromone dithiocarbamate derivative unina.it |

Angiogenesis Repression

While direct research on this compound's effect on angiogenesis is limited, studies on related benzofuran derivatives, which share structural similarities with chromones, have shown inhibitory effects on the vascular endothelial growth factor receptor (VEGFR-2). unina.it VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can thus be an effective anti-cancer strategy.

Anti-inflammatory Pathways

Chromone derivatives have been investigated for their anti-inflammatory properties. unina.it Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The arachidonic acid cascade is a key pathway in inflammation, leading to the production of pro-inflammatory mediators through enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Some chromone carboxamide derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, which are potent inflammatory mediators. researchgate.net Other chromone-based compounds have demonstrated anti-inflammatory effects through the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. unina.it For instance, flavocoxid, a dual inhibitor of COX and 5-LOX derived from plant sources, has been shown to reduce the activation of pro-inflammatory phenotypes in macrophages. unina.it

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel responsible for chloride transport across epithelial cell membranes. nih.govnih.gov Defective CFTR function leads to the accumulation of thick mucus in various organs, particularly the lungs. nih.gov

Research has explored compounds that can activate or potentiate the function of mutant CFTR. While specific studies on this compound are not detailed, the broader class of small molecules is being investigated for their potential to rescue CFTR function. nih.govmdpi.com For example, curcumin (B1669340) has been studied for its ability to activate CFTR mutants, potentially by binding near the nucleotide-binding domains (NBDs) and stabilizing the open conformation of the channel. mdpi.com Therapeutic strategies aim to increase the expression and function of CFTR at the cell surface. nih.govnih.gov

Antimicrobial and Antibiofilm Activity

Activity against Bacterial Biofilm Formation (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix. nih.govnih.gov Biofilms confer increased resistance to antibiotics and the host immune system, making infections difficult to treat, especially in the context of cystic fibrosis. nih.govulb.ac.be

Targeting the quorum sensing (QS) systems that regulate biofilm formation is a promising anti-infective strategy. nih.gov QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the PqsR system is a key QS receptor. nih.govnih.gov

Recent studies have investigated chromone-2-carboxamides as potential inhibitors of P. aeruginosa biofilm formation. nih.govnih.gov Molecular docking studies suggested that these compounds could act as ligands for the PqsR receptor. nih.gov Subsequent in vitro testing of a library of chromone carboxamides revealed that several compounds, particularly from a "retro" series, were potent inhibitors of P. aeruginosa biofilm formation at a concentration of 50 μM, without showing cytotoxicity to mammalian cells. nih.govnih.gov Specifically, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide (B126) was identified as a particularly promising antibiofilm agent. nih.govnih.gov The antimicrobial activity of other related compounds, such as phenazine-1-carboxamide (B1678076) (PCN), also produced by Pseudomonas species, has been well-documented against various pathogens. mdpi.com

Table 3: Antibiofilm Activity of Chromone-2-Carboxamide Derivatives against P. aeruginosa

| Compound Series | Number of Active Compounds (% Inhibition ≥ 50% at 50 µM) | Most Promising Compound | Reference |

| Retro Chromone-2-carboxamides | 16 out of 25 | 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide | nih.govnih.gov |

Insufficient Data to Generate Article on the Pharmacological and Biological Evaluation of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific research data on the cytotoxicity and antiproliferative activity of the chemical compound this compound against cancer cell lines. The initial investigation primarily identified studies related to its function as a melanin (B1238610) concentrating hormone receptor 1 antagonist and its chemical synthesis. acs.orgguidetopharmacology.orgresearchgate.netnih.govacs.org

A study focusing on a broader class of chromone-2-carboxamide derivatives indicated that these compounds did not exhibit cytotoxic activity against the cancer cell lines tested. nih.gov While another study mentioned the synthesis and cytotoxic evaluation of chromone-2-carboxamide derivatives, it did not provide specific details for the 7-fluoro substituted variant. researchgate.net

The specific requirements of the requested article, including detailed research findings, in vitro growth inhibition data, and differential sensitivity across various cancer cell lines for this compound, could not be met due to the absence of this information in the public domain. General information on flavonoids, other chromone derivatives, or different chemical entities is not applicable under the strict constraints of the subject. nih.govnih.govnih.govcore.ac.ukresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.combiomedpress.orgbmrat.orgmdpi.comnih.govnih.gov

Therefore, without the necessary experimental data on the pharmacological and biological evaluation of this compound in the context of cancer research, it is not possible to generate the requested scientific article.

Reaction Mechanisms and Kinetic Studies of 7 Fluorochromone 2 Carboxamide Analogues

Ring-Opening Reactions of Chromone-2-carboxamides

The pyrone ring of chromone-2-carboxamides is prone to cleavage under the influence of nucleophiles. rsc.orgcore.ac.uk This reactivity is particularly relevant as it may relate to the pharmacological action of certain chromone-based drugs. rsc.org The reaction typically proceeds via nucleophilic attack at the electrophilic C-2 position, leading to the formation of ring-opened products. researchgate.nettandfonline.com

The ring-opening of N,N-dimethyl-4-oxo-4H-chromene-2-carboxamides by dimethylamine (B145610) has been studied in detail, providing a model for understanding the behavior of related structures like 7-fluorochromone-2-carboxamide. rsc.orgrsc.org This reaction transforms the chromone (B188151) derivative into an (E)-2-(N,N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamide. rsc.orggrafiati.com The E-configuration of the double bond in the resulting acrylamide (B121943) product has been confirmed through single-crystal X-ray analysis. grafiati.com

A proposed mechanism consistent with experimental observations involves a sequence of steps initiated by the nucleophilic amine. rsc.org It is suggested that the reaction does not involve a simple intermediate addition product at C-2, as studies on related chromones showed no isotope exchange, which would be expected if a stable tetrahedral intermediate were formed and subsequently collapsed. rsc.org

Instead, a more complex mechanism is proposed where one molecule of dimethylamine acts as a base, abstracting a proton from the C-3 position to form an enolate. This enolate species then undergoes cleavage of the pyrone ring in the rate-determining step. rsc.org A second molecule of dimethylamine is involved in the nucleophilic attack, and a third may facilitate proton transfers. This sequence ultimately leads to the resonance-stabilized phenoxide ion and the final ring-opened product. rsc.orgcore.ac.uk

The experimentally determined rate equation can be expressed as: Rate = k_obs[Chromone][Me₂NH]² rsc.org

This third-order kinetic profile supports a multi-step reaction mechanism where more than one molecule of the amine participates in the rate-limiting step or in pre-equilibrium steps. rsc.orgcore.ac.uk The proposed mechanism accommodates these findings, with one amine molecule acting as a nucleophile while another acts as a general base catalyst, facilitating the ring fission. rsc.org This kinetic behavior underscores the complex role of the amine, which functions as both a nucleophile and a base in the reaction sequence. rsc.org

The rate of the ring-opening reaction is significantly influenced by the nature of substituents on the benzo portion of the chromone ring. grafiati.comgrafiati.com The electrophilicity of the C-2 position is a critical factor; electron-withdrawing groups on the aromatic ring are generally expected to enhance the reaction rate by increasing this electrophilicity, while electron-donating groups would decrease it. tandfonline.combeilstein-journals.org

Kinetic studies on a series of 6-substituted N,N-dimethylchromone-2-carboxamides have quantified these effects. The observed pseudo-second-order rate constants (k_obs) for the reaction with dimethylamine demonstrate a clear trend. rsc.org Electron-withdrawing substituents like nitro (-NO₂) and chloro (-Cl) increase the reaction rate compared to the unsubstituted parent compound, whereas an electron-donating methoxy (B1213986) (-OCH₃) group decreases the rate. rsc.org

An interesting case is the 6-methoxy analogue, which reacts slower than the parent compound. This is attributed to the electron-releasing resonance effect of the methoxy group, which can reduce the electrophilicity at C-2 and potentially inhibit the stabilization of the resulting phenoxide ion. rsc.org The relationship between the acidity of the corresponding chromone-2-carboxylic acids and the observed rate constants has been explored, further verifying the influence of substituent electronic effects on the reaction. grafiati.comgrafiati.com

| Substituent (R') | Observed Rate Constant (k_obs) / dm⁶ mol⁻² s⁻¹ |

|---|---|

| H | 0.038 |

| MeO | 0.021 |

| F | 0.063 |

| Cl | 0.076 |

| NO₂ | 0.89 |

Kinetic Order Determination (e.g., Third-Order Kinetics)

Intramolecular Dynamics and Exchange Processes (e.g., N-methyl Site-Exchange)

In addition to intermolecular reactions, chromone-2-carboxamides exhibit interesting intramolecular dynamics. For N,N-dimethylchromone-2-carboxamides, dynamic NMR (DNMR) spectroscopy has been used to study the internal rotation around the C(2)-C(O) and C-N amide bonds. grafiati.com

At ambient temperatures, the NMR spectra of these compounds show distinct signals for the two N-methyl groups. grafiati.com This indicates that rotation around the amide C-N bond is restricted or slow on the NMR timescale. This restricted rotation is due to the partial double-bond character of the amide bond. As the temperature is increased, the two N-methyl signals broaden, eventually coalesce into a single sharp peak, and then sharpen again at higher temperatures. grafiati.com

This phenomenon is known as N-methyl site-exchange. rsc.orggrafiati.com The temperature at which the signals merge (the coalescence temperature) and the initial frequency separation of the signals can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. grafiati.com This provides quantitative information about the energy required to overcome the restricted rotation of the N,N-dimethylamino group. Substituents on the chromone ring can influence these rotational barriers, providing further insight into the electronic structure of the molecule. grafiati.com

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the individual atoms within the 7-Fluorochromone-2-carboxamide molecule.

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule and their neighboring atoms. The spectrum of a related chromone-2-carboxamide derivative shows characteristic signals for the aromatic protons on the chromone (B188151) core, the proton at the C3 position, and protons associated with the carboxamide substituent. For instance, the proton at the C3 position of the chromone ring typically appears as a singlet. nih.gov The aromatic protons on the fluorinated benzene (B151609) ring will exhibit splitting patterns (doublets, triplets of doublets) influenced by both neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information about their electronic environment. The spectrum will show distinct signals for the carbonyl carbon (C4), the carbons of the aromatic ring, the olefinic carbons (C2 and C3), and the carbons of the amide side chain. The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of the nearby carbon atoms, a key indicator for confirming its position at C7. nih.govchemicalbook.com The chemical shifts for the core structure of similar chromone-2-carboxamides have been well-documented. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Chromone-2-Carboxamide Scaffold Note: The following data is illustrative for a general chromone-2-carboxamide structure and may vary for the specific 7-fluoro derivative. Data is compiled from similar reported structures. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | ~7.0 | C-2: ~155.5 |

| H-5 | ~8.1 | C-3: ~111.2 |

| H-6 | ~7.6 | C-4: ~177.3 |

| H-7 | ~7.9 | C-4a: ~123.7 |

| H-8 | ~7.8 | C-5: ~126.2 |

| NH (Amide) | ~10.9 | C-6: ~125.0 |

| C-7: ~135.2 | ||

| C-8: ~119.0 | ||

| C-8a: ~155.2 | ||

| C=O (Amide): ~157.9 |

To definitively assign the signals from 1D NMR and to understand the spatial relationships between atoms, two-dimensional NMR experiments are employed. numberanalytics.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This is crucial for tracing the connectivity of the proton network within the molecule, for example, establishing the relationships between the aromatic protons on the fluorinated ring (H-5, H-6, and H-8). Cross-peaks in the COSY spectrum confirm which protons are neighbors. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon (C4), the C4a, and C8a bridgehead carbons, and the C2 carbon, by observing their correlations with nearby protons. sdsu.edu For example, the proton at C3 would show a correlation to the carbonyl carbon at C4 and the C2 carbon.

One-Dimensional (1D NMR) Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The chromone core of this compound contains a conjugated system of pi-electrons, which gives rise to characteristic absorption bands.

UV-Vis spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time. sapub.org By observing the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined. researchgate.netresearchgate.net For the synthesis of this compound, which may be formed by the amidation of 7-fluorochromone-2-carboxylic acid, one could monitor the reaction by observing the disappearance of the starting material's absorption band or the appearance of the product's unique absorption band. sigmaaldrich.comthermofisher.com Plotting the change in absorbance over time allows for the determination of reaction rate constants and provides insight into the reaction mechanism. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron-Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum displays the molecular ion (M⁺•), which confirms the molecular weight, and a series of fragment ions that provide a "fingerprint" of the molecule's structure. oup.com

The fragmentation of chromone-2-carboxamides is characterized by specific cleavage patterns. core.ac.uk A common fragmentation pathway is the Retro-Diels-Alder (RDA) reaction of the chromone ring. Another typical fragmentation involves the cleavage of the amide bond. The analysis of these fragments helps to confirm the connectivity of the different parts of the this compound molecule. nih.gov

Table 2: Predicted Key Fragment Ions in the EI-MS of this compound Note: The m/z values are based on the specific molecular formula of the title compound, which can vary depending on the amide substituent. The table assumes a general structure for illustrative purposes.

| Fragment Description | Proposed Structure/Loss |

| Molecular Ion (M⁺•) | Intact molecule |

| RDA Fragment | Resulting from the cleavage of the pyrone ring |

| Acylium Ion | [M - Amide Group]⁺ |

| Amide Fragment | The amide portion as a radical cation or cation |

| Loss of CO | [M - CO]⁺• |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique "molecular fingerprint." uc.edu

For this compound, the IR spectrum is characterized by several key absorption bands corresponding to its constituent functional groups. The spectrum displays two distinct carbonyl (C=O) stretching vibrations: one for the γ-pyrone ketone at position 4 and another for the amide group at position 2. The chromone C=O stretch typically appears at a higher wavenumber (around 1710-1740 cm⁻¹) compared to the amide C=O stretch (around 1640-1670 cm⁻¹). vulcanchem.compg.edu.pl This difference arises from the electronic environment and conjugation effects within the molecule.

Other significant absorptions include the N-H stretching of the secondary amide, which usually appears as one or two bands in the 3550-3060 cm⁻¹ region, and N-H bending, which gives rise to the Amide II band. uc.edumsu.edu The presence of the aromatic system is confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. uomustansiriyah.edu.iq The C-O-C ether linkage within the chromone ring and the C-F bond also produce characteristic stretching vibrations, typically in the 1300-1000 cm⁻¹ and 1100 cm⁻¹ regions, respectively. vulcanchem.commsu.edu

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3550 - 3060 | Medium-Strong |

| Aromatic | C-H Stretch | 3100 - 3050 | Strong |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

| Ketone (Chromone) | C=O Stretch | 1740 - 1720 | Strong |

| Amide | C=O Stretch (Amide I) | 1670 - 1640 | Strong |

| Aromatic | C=C Stretch | 1600 - 1475 | Weak-Medium |

| Amide | N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Ether | C-O Stretch | 1300 - 1000 | Strong |

| Fluoroaromatic | C-F Stretch | ~1100 | Strong |

Note: The values are approximate ranges and can be influenced by the molecular environment and physical state of the sample. uc.eduvulcanchem.compg.edu.pl

The conformation of a molecule, or the spatial arrangement of its atoms, can significantly influence its biological activity. grafiati.com While techniques like dynamic NMR spectroscopy are often employed for detailed conformational studies of chromone-2-carboxamides, IR spectroscopy can also provide valuable insights. grafiati.com This is particularly true for analyzing the rotational isomerism (rotamers) around the C(2)-C(O) and C(O)-N bonds of the carboxamide side chain.

The relative orientation of the carboxamide group with respect to the chromone ring can be influenced by steric and electronic factors, leading to different stable conformers. These conformational differences can manifest in the IR spectrum as shifts in the vibrational frequencies of the involved functional groups, especially the C=O and N-H bands. For instance, intramolecular hydrogen bonding between the amide N-H and the pyrone carbonyl oxygen can occur in certain conformations, leading to a broadening and shifting of the corresponding N-H and C=O stretching bands. psu.edu In a study of novel substituted 4-oxo-N-phenyl-4H-chromene-2-carboxamides, X-ray analysis confirmed an intramolecular N-H⋯O hydrogen bond between the amide and the pyrone carbonyl oxygen, which stabilizes a planar conformation. researchgate.net Such interactions can be detected and analyzed using IR spectroscopy, helping to elucidate the predominant conformation in different environments. grafiati.com

Potentiometric Analysis

Potentiometric analysis is a widely used electrochemical method for determining the concentration of a substance in solution by measuring the potential difference between two electrodes. nih.gov A common application of this technique is the potentiometric titration for the determination of acid-dissociation constants (pKa values). grafiati.comnih.gov The pKa is a quantitative measure of the strength of an acid in solution and is a critical parameter for understanding a drug's behavior at physiological pH. For a basic compound, the pKa of its conjugate acid is determined.

For chromone derivatives, basicity is typically associated with the protonation of the carbonyl oxygen at position 4. researchgate.net The delocalization of the lone pair of electrons from the ether oxygen of the pyran ring helps to stabilize the resulting conjugate acid. researchgate.net In the case of 2-amino substituted chromones, the nitrogen lone pair can also participate in this delocalization, further increasing the basicity compared to the parent chromone molecule. researchgate.net

Potentiometric titrations have been successfully employed to determine the pKa values for a series of substituted 2-(N,N-dimethylamino)chromones, providing a framework for understanding how substituents on the chromone ring influence basicity. researchgate.netcore.ac.ukresearchgate.net The electron-withdrawing or electron-donating nature of these substituents plays a key role. firsthope.co.inpharmaguideline.com

Electron-donating groups (e.g., -OCH₃) increase the electron density on the chromone ring system, making the carbonyl oxygen more basic and thus increasing the pKa value. researchgate.netfirsthope.co.in

Electron-withdrawing groups (e.g., -NO₂, halogens) decrease the electron density via inductive and/or resonance effects, making the carbonyl oxygen less prone to protonation and thereby decreasing the pKa value. researchgate.netfirsthope.co.inpharmaguideline.com

A study on substituted 2-(N,N-dimethylamino)chromones found that their pKa values in an ethanol-water mixture ranged from 1.92 to 2.52. researchgate.netcore.ac.uk The 7-fluoro analogue in that study had a pKa of 2.25, which is lower than the unsubstituted parent compound (pKa = 2.47), demonstrating the electron-withdrawing effect of the fluorine atom. researchgate.net This effect reduces the electron density at the carbonyl oxygen, making it a weaker base. This trend provides a strong basis for predicting the basicity of this compound. The fluorine atom at position 7 is expected to decrease the basicity of the molecule compared to its non-fluorinated counterpart due to its strong negative inductive effect.

Table 2: pKa Values for a Series of Substituted 2-(N,N-Dimethylamino)chromones Illustrating Substituent Effects

| Substituent (R) | Position | pKa |

|---|---|---|

| H | - | 2.47 |

| 6-F | 6 | 2.20 |

| 7-F | 7 | 2.25 |

| 8-F | 8 | 1.98 |

| 6-Cl | 6 | 2.22 |

| 7-Br | 7 | 2.26 |

| 6-NO₂ | 6 | 2.27 |

| 7-NO₂ | 7 | 1.92 |

| 6-OCH₃ | 6 | 2.52 |

| 7-OCH₃ | 7 | 2.52 |

Data obtained from potentiometric titration in ethanol-water (1:1). researchgate.net

This comprehensive analytical approach, combining IR spectroscopy and potentiometric analysis, is essential for the thorough characterization of this compound, providing crucial data on its functional group composition, conformational preferences, and acid-base properties.

Future Research Directions and Therapeutic Potential of 7 Fluorochromone 2 Carboxamide

Rational Design of Next-Generation Analogues

The primary challenge in advancing 7-Fluorochromone-2-carboxamide as a therapeutic agent is to dissociate its potent MCHR1 antagonism from its hERG channel affinity. Future research will heavily rely on the rational design of next-generation analogues to achieve this selectivity.

One promising strategy involves modifying the basic dialkylamine-terminated side chain of the molecule. It has been observed that basic amines are a common feature in many hERG-blocking drugs. Therefore, reducing the basicity of this functional group could significantly decrease hERG affinity. For instance, replacing a piperidine (B6355638) ring with a less basic piperazine (B1678402) ring is a known tactic to mitigate hERG liability. Another approach is to introduce steric hindrance or rigidity near the basic nitrogen atom, which can disrupt the key interactions within the hERG channel's binding pocket.

Furthermore, a detailed structure-activity relationship (SAR) study of the chromone-2-carboxamide series can provide insights into the structural requirements for MCHR1 binding versus hERG blockade. By systematically modifying different parts of the molecule—the chromone (B188151) core, the carboxamide linker, and the piperidine substituent—and evaluating the resulting analogues for their activity at both targets, it will be possible to identify "hERG-silent" modifications that retain or even improve MCHR1 potency.

Development of Multi-Targeted Ligands

The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for designing ligands that interact with multiple biological targets. nih.gov This opens up the possibility of developing multi-target-directed ligands (MTDLs) based on the this compound framework. MTDLs are single molecules designed to modulate multiple targets involved in a complex disease, which can offer superior efficacy and a better side-effect profile compared to single-target drugs or combination therapies. derpharmachemica.com

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are prime examples where an MTDL approach is beneficial due to their multifactorial nature. Research has shown that chromone derivatives can be designed to simultaneously inhibit cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), both of which are key targets in the treatment of Alzheimer's disease. acs.org

Starting from this compound, medicinal chemists could design hybrid molecules that retain MCHR1 antagonism while incorporating pharmacophoric features necessary for activity at other relevant targets. For example, by modifying the substituent on the piperidine ring, it might be possible to introduce functionalities that also target serotonin (B10506) or dopamine (B1211576) receptors, which could be beneficial for treating obesity-related mood disorders.

| Therapeutic Area | Potential Targets | Rationale for Multi-Targeting |

| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE), Monoamine Oxidases (MAO-A, MAO-B) | Addressing multiple pathological pathways in diseases like Alzheimer's. |

| Metabolic Syndrome | MCHR1, Dipeptidyl peptidase-4 (DPP-4) | Combining weight management with glycemic control. |

| Obesity with Comorbid Depression | MCHR1, Serotonin Transporter (SERT) | Treating both the metabolic and psychiatric aspects of the condition. |

This table is generated based on the potential applications of multi-targeted ligands derived from the chromone scaffold.

Exploration of Novel Biological Targets and Pathways

Beyond its known effects on MCHR1 and hERG, the this compound scaffold may possess activity at other biological targets, representing untapped therapeutic potential. The broader class of chromone derivatives has been reported to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.

For instance, fluorinated chromone derivatives have been investigated for their potential as anti-tubercular agents. nih.gov One study on fluorinated chroman-2-carboxylic acid derivatives, a related scaffold, showed activity against Mycobacterium tuberculosis. nih.gov Other research has explored chromone-2-carboxamides as analgesic and anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. derpharmachemica.com Furthermore, certain chromone-2-carboxamide analogues have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, suggesting a potential role in combating antibiotic resistance. mdpi.comnih.gov

Systematic screening of this compound and a library of its close analogues against a diverse panel of biological targets could uncover novel activities. This could lead to the repurposing of this chemical scaffold for entirely new therapeutic indications.

| Potential Biological Activity | Investigated Scaffold | Potential Target/Pathway |

| Anti-tubercular | Fluorinated chroman-2-carboxylic acid derivatives | Mycobacterium tuberculosis |

| Analgesic & Anti-inflammatory | 6-Fluoro-chromone-2-carboxamides | Cyclooxygenase (COX) enzymes |

| Anti-biofilm | Chromone-2-carboxamide analogues | Pseudomonas aeruginosa quorum sensing |

| Anticancer | Various chromone derivatives | Multiple cancer-related pathways |

This table summarizes potential biological activities for this compound based on studies of related chromone structures.

Advanced Computational Model Refinement for Predictive Capabilities

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and will be crucial for the future development of this compound analogues. These methods can provide valuable insights into ligand-receptor interactions, predict biological activity, and estimate off-target effects, thereby guiding the design of improved compounds.

Molecular docking studies can be employed to visualize and analyze the binding of this compound and its analogues to both MCHR1 and the hERG channel. By comparing the binding modes at both targets, researchers can identify the specific molecular interactions responsible for hERG blockade and design modifications to disrupt them while preserving MCHR1 affinity.